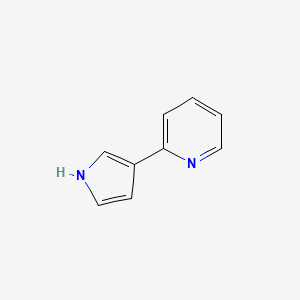

2-(1H-pyrrol-3-yl)pyridine

描述

Overview of Heterocyclic Scaffolds in Modern Chemistry

Heterocyclic compounds are a vast and diverse class of organic molecules that feature a ring structure containing at least one atom other than carbon, known as a heteroatom. openaccessjournals.comresearchgate.net The most common heteroatoms found in these cyclic structures are nitrogen, oxygen, and sulfur. openaccessjournals.com These compounds are fundamental to modern chemistry, with their significance stemming from their wide-ranging structural diversity and broad spectrum of chemical and physical properties. openaccessjournals.comrroij.com In fact, heterocyclic compounds constitute a major branch of organic chemistry, accounting for a significant portion of known organic molecules. openmedicinalchemistryjournal.com

The presence of heteroatoms imparts unique electronic and steric characteristics to the ring system, influencing the molecule's reactivity, solubility, and ability to interact with biological targets. rroij.com Aromatic heterocycles, which possess a stable, delocalized pi-electron system, are particularly important and serve as crucial components in many biologically active compounds and advanced materials. openaccessjournals.com The versatility of heterocyclic scaffolds allows chemists to fine-tune molecular properties, making them indispensable in various scientific and industrial fields, including medicinal chemistry, materials science, and agrochemicals. openaccessjournals.comrroij.comopenmedicinalchemistryjournal.com The development of new synthetic methodologies, such as metal-catalyzed cross-coupling reactions, has further expanded the accessibility and variety of functionalized heterocyclic compounds. researchgate.netnih.gov

Importance of Pyrrole (B145914) and Pyridine (B92270) Architectures in Molecular Design

Among the vast array of heterocyclic compounds, pyrrole and pyridine rings hold a prominent position in molecular design. Pyrrole is a five-membered aromatic heterocycle containing a single nitrogen atom. researchgate.net It is a fundamental structural unit in many vital biological molecules, including heme and chlorophyll. researchgate.net The pyrrole ring is electron-rich, which gives it good donor properties and makes it a valuable building block in the development of functional materials, particularly in the field of organic electronics. nih.gov However, this high electron density can also present stability challenges. nih.gov

Pyridine, a six-membered aromatic heterocycle with one nitrogen atom, is an isostere of benzene (B151609) and is a key component in thousands of existing drug molecules. rsc.org Its characteristic properties, such as basicity, solubility, and the ability to form hydrogen bonds, make it a highly desirable scaffold in pharmaceutical development. rsc.org Pyridine derivatives are found in nature in the form of alkaloids and vitamins. rsc.org The incorporation of pyridine units into drug candidates can significantly improve their pharmacological profiles. rsc.org The combination of pyrrole and pyridine functionalities within a single molecular framework, as seen in 2-(1H-pyrrol-3-yl)pyridine, offers a unique set of properties that can be exploited for various applications.

Historical Context and Early Research on Pyrrolylpyridine Systems

The study of linked heterocyclic systems, including those combining pyrrole and pyridine rings, has been a subject of interest for decades. Early research into pyrrolylpyridine systems was often driven by the desire to create extended heterocyclic systems with novel electronic and conformational properties. For instance, research has been conducted on the synthesis and characterization of various pyrrolylpyridines and alternating pyrrole-pyridine oligomers and polymers. arxiv.org These studies laid the groundwork for understanding the fundamental chemical and physical properties of these linked heteroaromatic systems. The development of synthetic routes to access different isomers of pyrrolylpyridines has been a key focus, enabling the exploration of their structure-property relationships. The synthesis of such compounds can involve various methods, including multi-component reactions and cycloaddition reactions, to construct the desired pyrrole and pyridine frameworks. evitachem.com

Interdisciplinary Research Landscape for this compound

The chemical compound this compound and its derivatives are the subject of a broad and interdisciplinary research landscape. The unique combination of a pyrrole and a pyridine ring within one molecule makes it a versatile scaffold with potential applications in several fields.

Medicinal Chemistry: A significant area of investigation for pyrrolylpyridine derivatives is in drug discovery. The structural motifs of pyrrole and pyridine are present in numerous biologically active compounds. rroij.commdpi.com Researchers have explored the potential of pyrrolylpyridine-containing molecules as anticancer and immunomodulatory agents. For example, a novel pyridine derivative incorporating a pyrrole moiety has shown selective cytotoxicity against leukemia cell lines. nih.govresearchgate.net The ability to functionalize both the pyrrole and pyridine rings allows for the fine-tuning of biological activity. nsf.gov

Materials Science: In materials science, the electronic properties of pyrrolylpyridine systems are of particular interest. Pyrrole-based materials have demonstrated semiconducting properties, making them candidates for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.gov The linkage of pyrrole to other aromatic systems like pyridine can modulate the electronic structure and charge transport properties of the resulting materials. nih.gov Furthermore, polypyrroles are known to form stable and electrically conducting films. researchgate.net

Coordination Chemistry: Pyrrolylpyridine ligands have been utilized in coordination chemistry to create novel metal complexes. These ligands can coordinate to metal ions through the nitrogen atoms of both the pyrrole and pyridine rings, leading to the formation of unique supramolecular structures. leeds.ac.uk The resulting metal complexes have been investigated for their potential in anion recognition and as catalysts. rsc.org The ability to synthesize a variety of substituted pyrrolylpyridine ligands allows for the systematic study of how ligand structure influences the properties of the resulting metal complexes. researchgate.net

Corrosion Science: Some nitrogen-containing heterocyclic compounds have been investigated as corrosion inhibitors for metals. openmedicinalchemistryjournal.comaspur.rs The ability of these molecules to adsorb onto a metal surface and form a protective layer is key to their inhibitory action. The presence of heteroatoms with lone pair electrons, such as the nitrogen atoms in this compound, can facilitate this adsorption process.

This interdisciplinary interest underscores the academic significance of this compound as a versatile building block for the development of new functional molecules and materials.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(1H-pyrrol-3-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-2-5-11-9(3-1)8-4-6-10-7-8/h1-7,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATBQNMCKZCSBEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CNC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701261674 | |

| Record name | 1,2-Dihydro-2-(3H-pyrrol-3-ylidene)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701261674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79561-00-5, 79560-99-9 | |

| Record name | 1,2-Dihydro-2-(3H-pyrrol-3-ylidene)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701261674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-pyrrol-3-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 1h Pyrrol 3 Yl Pyridine and Its Derivatives

Direct Synthesis Approaches to 2-(1H-pyrrol-3-yl)pyridine

Direct synthesis involves the formation of the critical C-C bond between the pyridine (B92270) and pyrrole (B145914) rings. This is predominantly achieved through transition-metal-catalyzed cross-coupling reactions.

Palladium-catalyzed reactions are a cornerstone for the synthesis of bi-heteroaromatic compounds. The Suzuki-Miyaura coupling is a particularly powerful tool for forging the bond between a pyridine and a pyrrole moiety. This reaction typically involves the coupling of a halo-pyridine with a pyrrole-boronic acid or ester derivative in the presence of a palladium catalyst and a base. For the synthesis of this compound, this would involve reacting a 2-halopyridine with a pyrrole-3-boronic acid derivative. A notable example is the synthesis of 4-amino-3-(1H-pyrrol-3-yl)pyridine, where a Suzuki-Miyaura cross-coupling was successfully employed to link the two heterocycles. mathnet.ru The versatility of this method allows for a wide range of substituents on both rings, making it a preferred route for generating libraries of derivatives. researchgate.netbohrium.com

The reaction conditions for Suzuki couplings can be finely tuned. A common catalytic system involves Pd(OAc)₂ with a phosphine (B1218219) ligand like SPhos, or the use of Pd(PPh₃)₄. mdpi.com The choice of base and solvent is also crucial for optimizing the reaction yield.

| Catalyst System | Reactants | Base | Solvent | Yield | Ref |

| Pd(OAc)₂/SPhos | 2-Bromopyridine, Pyrrole-3-boronic acid ester | K₂CO₃ | Dioxane/H₂O | Good | mdpi.com |

| Pd(PPh₃)₄ | 2-Chloropyridine, Pyrrole-3-boronic acid | Na₂CO₃ | Toluene/EtOH | Moderate-Good | bohrium.com |

| In situ generated boronic acid | 2-Bromopyridine derivative, Boc-protected pyrrole | - | Aqueous media | - | beilstein-journals.org |

Table 1: Representative Conditions for Suzuki-Miyaura Coupling.

The Heck reaction offers an alternative palladium-catalyzed route, typically by coupling a halopyridine with a pyrrole bearing a vinyl group at the 3-position. While less common for this specific linkage, the principles of the Heck reaction are well-established for C-C bond formation involving heterocycles. rsc.orgmdpi.com The reaction of N-substituted pyrroles can be influenced by the choice of solvent, which affects the regioselectivity of the coupling. mdpi.com

Copper-catalyzed reactions represent another significant class of methods for C-C bond formation. While often used for C-N bond formation, copper catalysts can also mediate the coupling of two heteroaryl rings. For instance, copper-mediated intramolecular carbocupration has been used to synthesize fused systems like pyrrolo[2,3-d]pyrimidines. nih.gov The application of copper catalysis to the intermolecular synthesis of this compound would likely involve a copper(I) salt, often in the presence of a specific ligand, to facilitate the cross-coupling between a halopyridine and a pyrrole derivative. nih.gov

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product. bohrium.com The synthesis of substituted pyridines through MCRs is well-documented, often involving the condensation of aldehydes, ketones, a nitrogen source like ammonium (B1175870) acetate (B1210297), and an active methylene (B1212753) compound. bohrium.comresearchgate.net While a specific MCR for the direct synthesis of the parent this compound is not prominently reported, it is conceivable to design such a reaction. For example, a reaction could involve a 3-substituted pyrrole derivative, an appropriate aldehyde, and a nitrogen source to construct the pyridine ring onto the pyrrole precursor. rsc.orgbeilstein-journals.org

Pyridine-Pyrrole Coupling Reactions

Synthesis of Substituted this compound Derivatives

The generation of derivatives can also be achieved by modifying the core structure after its initial synthesis.

Once the this compound core is assembled, it can undergo further chemical transformations to introduce various functional groups. The pyrrole ring, being electron-rich, is susceptible to electrophilic substitution reactions. Depending on the reaction conditions and the directing effects of the pyridine ring, functional groups such as nitro, halogen, or acyl groups can be introduced onto the pyrrole ring. The pyridine ring can also be functionalized, for example, through C-H activation or by converting existing substituents. rsc.orgresearchgate.net

Construction of the Pyrrolylpyridine Core from Non-Heterocyclic Precursors

The synthesis of the pyrrolylpyridine scaffold from basic, non-heterocyclic building blocks is a fundamental aspect of medicinal and materials chemistry. Chemists employ several strategic reactions, including condensations and cycloadditions, to assemble this important structural motif.

Knoevenagel Condensation Strategies

The Knoevenagel condensation is a versatile and widely used reaction in organic synthesis for forming carbon-carbon bonds. wikipedia.orgsci-hub.se It involves the nucleophilic addition of an active hydrogen compound (a compound with a methylene group flanked by two electron-withdrawing groups) to a carbonyl group, followed by a dehydration reaction. wikipedia.orgsci-hub.se This method is particularly useful in the synthesis of precursors for heterocyclic compounds.

In the context of pyrrolylpyridine synthesis, the Knoevenagel condensation can be employed to introduce key functional groups onto a pyrrole or pyridine precursor, which then facilitates subsequent cyclization steps. For instance, a carboxylic acid group was successfully introduced to pyrrole-2-carbaldehyde via a Knoevenagel condensation, a crucial step in a synthetic route towards 5-azaindole. tugraz.at Another application involves the reaction of cyanoacetohydrazide derivatives with various aldehydes, including 1H-pyrrole-2-carbaldehyde, under ultrasonic irradiation to produce heteroarylidene compounds, which are valuable intermediates. nih.gov The reaction of 2-(1H-indol-2-yl)acetonitrile with aromatic and heteroaromatic aldehydes is a common application of the Knoevenagel condensation to create heteroaryl-acrylonitriles. researchgate.net These strategies often serve as the initial step in a multi-step synthesis of more complex heterocyclic systems. sci-hub.se

Table 1: Examples of Knoevenagel Condensation in Heterocycle Synthesis

| Starting Materials | Catalyst/Conditions | Product | Reference(s) |

|---|---|---|---|

| 2-Methoxybenzaldehyde, Thiobarbituric acid | Piperidine (B6355638), Ethanol | Resulting enone | wikipedia.org |

| Pyrrole-2-carbaldehyde | Not specified | (E)-3-(1-(phenylsulfonyl)-1H-pyrrol-2-yl)acryloyl azide (B81097) | tugraz.at |

| 4-(Piperidin-1-yl)benzaldehyde, Cyanoacetohydrazide | Ultrasonic irradiation, Ethanol | 2-Cyano-N′-(4-(piperidin-1-yl)benzylidene)acetohydrazide | nih.gov |

| 3-(Cyanoacetyl)indole, Heteroaryl aldehydes | Microwave irradiation, Ethanol | (E)-2-(1H-indol-3-ylcarbonyl)-3-heteroarylacrylonitriles | researchgate.net |

| β-Keto ester, 3,4-Dibromobenzaldehyde | Piperidinium acetate, Benzene (B151609) (reflux) | Alkylidene β-keto ester | sci-hub.se |

Cycloaddition Reactions (e.g., 1,3-dipolar cycloaddition)

Cycloaddition reactions, particularly the 1,3-dipolar cycloaddition, are powerful tools for constructing five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org This reaction involves a 1,3-dipole (a molecule with a delocalized three-atom pi-system containing four electrons) and a dipolarophile (typically an alkene or alkyne) to form a cyclic adduct. wikipedia.orgorganic-chemistry.org

Cyclocondensation Approaches

Cyclocondensation reactions involve the joining of two or more molecules to form a ring, typically with the elimination of a small molecule like water or ammonia (B1221849). This strategy is a cornerstone for the synthesis of many heterocyclic systems, including pyrrolopyridines.

A key method involves the reaction of 2-amino-1H-pyrrole-3-carbonitrile derivatives with various partners. For example, the cyclocondensation of 2-amino-1-(2,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile with 2-arylidenemalononitriles in the presence of piperidine affords highly substituted pyrrolo[2,3-b]pyridines in excellent yields (87-91%). juniperpublishers.com Similarly, new substituted 1H-pyrrolo[2,3-b]pyridines have been synthesized through the cyclocondensation of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with compounds like acetyl acetone (B3395972) or malononitrile (B47326) in the presence of acid. researchgate.net Another approach demonstrates the synthesis of pyrrolo[3,4-b]pyridine-4,5-diones through a recyclization and condensation pathway starting from N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamides and primary amines. beilstein-journals.org

Synthesis of Fused Pyrrolopyridine Systems (e.g., Pyrrolo[2,3-b]pyridine, Pyrrolo[3,2-c]pyridine)

Fused pyrrolopyridine systems, also known as azaindoles, are of significant interest due to their prevalence in biologically active molecules. The two most common isomers are pyrrolo[2,3-b]pyridine (7-azaindole) and pyrrolo[3,2-c]pyridine (5-azaindole).

The synthesis of the pyrrolo[2,3-b]pyridine core has been achieved through numerous routes. rsc.org One effective method is the cyclocondensation of 2-aminopyrrole-3-carbonitriles with various methylene-activated reagents. juniperpublishers.comresearchgate.net A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives were developed as potent inhibitors of phosphodiesterase 4B (PDE4B) through a scaffold-hopping approach that identified the pyrrolo[2,3-b]pyridine ring as a highly effective replacement for other heterocyclic systems. nih.gov Syntheses have also been developed for fluorinated versions of this scaffold, which are of interest as potential enzyme inhibitors. thieme-connect.com

For the pyrrolo[3,2-c]pyridine isomer, a variety of synthetic strategies have also been reported. A synergetic copper/zinc-catalyzed one-step annulation reaction between 2-amino (hetero)arylnitriles and ynamide-derived buta-1,3-diynes provides a direct route to 1H-pyrrolo[3,2-c]quinoline-2,4-diamine derivatives. rsc.org Other methods include the synthesis of 1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione from 3-alkoxycarbonylpyrrole-2-acetates. nih.gov Furthermore, a series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed and synthesized as potential anticancer agents that act as colchicine-binding site inhibitors. tandfonline.com

Table 2: Selected Synthetic Approaches to Fused Pyrrolopyridines

| Target Scaffold | Synthetic Method | Key Precursors | Reference(s) |

|---|---|---|---|

| Pyrrolo[2,3-b]pyridine | Cyclocondensation | 2-Amino-pyrrole-3-carbonitrile, 2-Arylidenemalononitriles | juniperpublishers.com |

| Pyrrolo[2,3-b]pyridine | Scaffold Hopping / Amide Coupling | Substituted 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, Various amines | nih.gov |

| Pyrrolo[3,2-c]pyridine | Copper/Zinc-Catalyzed Annulation | 2-Amino (hetero)arylnitriles, Ynamide-derived buta-1,3-diynes | rsc.org |

| Pyrrolo[3,2-c]pyridine | Cyclization | 3-Alkoxycarbonylpyrrole-2-acetates | nih.gov |

Green Chemistry Approaches in Pyrrolylpyridine Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to minimize environmental impact. This includes the use of solvent-free conditions, which can reduce waste and simplify purification processes.

Solvent-Free Reaction Conditions

Solvent-free, or solid-state, reactions have emerged as a promising sustainable alternative to traditional solution-based chemistry. rsc.org These reactions, often facilitated by techniques like ball milling or simple heating, can lead to unique reactivity and the synthesis of compounds that are difficult to obtain in solution. rsc.org

The synthesis of pyrroles and their derivatives has been achieved under solvent-free conditions. One notable example is the manganese-catalyzed conversion of primary diols and amines into 2,5-unsubstituted pyrroles, where water and hydrogen gas are the only byproducts. nih.gov Specific to pyrrolylpyridines, reactions have been reported to proceed at room temperature without the need for a catalyst, base, or solvent. researchgate.netthieme-connect.com Additionally, bismuth nitrate (B79036) has been used to induce a green, solvent-free synthesis of novel pyrrole derivatives. dntb.gov.ua In some multi-component reactions, it was discovered that a catalyst was unnecessary and the reaction could proceed efficiently by simply refluxing in a suitable solvent, reducing the need for potentially toxic heavy metal catalysts. beilstein-journals.org These methods represent a significant step towards more sustainable and efficient manufacturing of valuable heterocyclic compounds.

Aqueous Medium Synthesis

The utilization of aqueous media for the synthesis of pyrrole-containing heterocyclic compounds, including derivatives of this compound, aligns with the principles of green chemistry. Water as a solvent is advantageous due to its non-toxic, non-flammable, and economical nature.

A notable approach for pyrrole synthesis in an aqueous environment is the Paal-Knorr condensation. This method involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia. Specifically, the condensation of 2,5-dimethoxytetrahydrofuran (B146720) with various amines and sulfonamides in water, catalyzed by iron(III) chloride, has been shown to produce N-substituted pyrroles in good to excellent yields under mild conditions. organic-chemistry.org

Another aqueous-based, one-pot synthesis method involves the Pd(II)-catalyzed reaction between substituted aliphatic nitriles and arylboronic acids, followed by in situ cyclodehydration in aqueous acetic acid. This process is recognized for its atom economy and adherence to green chemistry principles, yielding 3-substituted 2-aryl-1H-pyrroles. organic-chemistry.org Furthermore, a multicomponent reaction of β-dicarbonyl compounds with arylglyoxals in the presence of ammonium acetate in water at room temperature has been developed for the synthesis of 2-alkyl-5-aryl-(1H)-pyrrole-4-ol derivatives. organic-chemistry.org

While direct synthesis of this compound in a purely aqueous medium is not extensively detailed in the provided results, these examples of pyrrole derivative synthesis in water highlight the feasibility and advantages of using aqueous systems for constructing the core pyrrole scaffold. organic-chemistry.org The synthesis of 3-(1H-pyrrol-3-yl)indolin-2-ones has been explored in various green solvents, including water, demonstrating that for certain derivatives, a solvent-free condition can be even more effective. semanticscholar.org

Optimization of Synthetic Routes

Optimizing yield and purity often involves a multi-faceted approach, including the careful selection of catalysts, reaction conditions, and purification methods. For instance, in the synthesis of related pyrrolopyridine structures, a chemoselective Suzuki-Miyaura cross-coupling followed by a Buchwald-Hartwig amination has been identified as an effective route. nih.gov The choice of catalyst is critical; for example, Pd(PPh₃)₄ was found to minimize the formation of reduced side products in certain cross-coupling reactions. nih.gov Scaling up reactions can also impact yield and purity, sometimes necessitating adjustments to reaction temperature and time to maintain optimal results. nih.gov

For specific derivatives, such as ((5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methyl)(methyl)carbamate, a key intermediate for Vonoprazan, process optimization is critical for industrial-scale production. google.com A reported method to enhance purity involves dissolving the crude product, adjusting the pH to weak acidity, and inducing crystallization by lowering the temperature. google.com This process, followed by pulping with a mixed solvent system like isopropyl ether and n-heptane, can yield a high-purity product suitable for pharmaceutical manufacturing. google.com The yield of this intermediate was reported to be 85% with a purity of over 98.5%. google.com

The table below summarizes findings on the yield of various related pyridine and pyrrole derivatives, illustrating the outcomes of different synthetic strategies.

| Product | Starting Materials | Reaction Conditions | Yield (%) |

| 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine derivatives | 2-iodo-4-chloropyrrolopyridine intermediate, secondary amine | Suzuki-Miyaura cross-coupling followed by Buchwald-Hartwig amination | 83% (for a specific derivative on a 1-2g scale) nih.gov |

| ((5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methyl)(methyl)carbamate tert-butyl ester | ((5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methyl)methyl carbamic acid tert-butyl ester, 3-pyridine sulfonyl chloride | Sodium hydride, organic solvent, low temperature | 85 google.com |

| Substituted 1H-pyrrolo[2,3-b]pyridine derivatives | 4-amino-2-chloro-1,5-diphenyl-1H-pyrrole-3-carbonitrile, active methylene compounds | Acetic acid, conc. HCl, reflux | Not specified researchgate.net |

| 3-(1H-pyrrol-3-yl)indolin-2-ones | Primary amines, 1,3-dicarbonyl compounds, isatin-derived compounds | Water, glycerol, PEG-200, or solvent-free | Yields vary, with solvent-free being optimal semanticscholar.org |

| N-substituted pyrroles | 2,5-dimethoxytetrahydrofuran, various amines/sulfonamides | Iron(III) chloride, water | Good to excellent organic-chemistry.org |

This table is interactive. Users can sort and filter the data.

Stereochemical control is a critical aspect of synthesizing derivatives of this compound, especially when chiral centers are introduced, which is common in the development of pharmacologically active molecules.

One primary strategy for achieving stereochemical control is to use chiral starting materials. For example, in the synthesis of ethyl (2S)-2-(2-formyl-1H-pyrrol-1-yl)propanoate, the (2S) configuration is directly inherited from the L-amino acid ester used as a precursor. Maintaining an inert atmosphere and optimized acidic conditions (pH 4-5) are crucial to prevent racemization at the chiral center.

Heterogeneous catalytic hydrogenation of substituted pyrrole systems to yield functionalized pyrrolidines can be achieved with high diastereoselectivity. researchgate.net The choice of catalyst, such as rhodium on alumina (B75360) (Rh/Al₂O₃), and reaction conditions (e.g., pressure, temperature, solvent) significantly influences the stereochemical outcome. researchgate.net For instance, the reduction of N-(1'-methylpyrrole-2'-acetyl)-(S)-proline methyl ester using a rhodium catalyst resulted in the corresponding pyrrolidine (B122466) derivative with a 95% diastereomeric excess. researchgate.net It is proposed that the initial reduction of a C=X bond can create a stereocenter that directs the subsequent hydrogenation of the pyrrole ring. researchgate.net

In the synthesis of pyrrolo-piperazin-2-ones from ethyl (2S)-2-(2-formyl-1H-pyrrol-1-yl)propanoate, the stereochemistry is preserved through a sequence of reductive amination and DBU-mediated lactamization.

The following table provides examples of stereoselective synthesis involving pyrrole derivatives.

| Target Compound/Intermediate | Key Strategy/Reaction | Stereochemical Outcome |

| Ethyl (2S)-2-(2-formyl-1H-pyrrol-1-yl)propanoate | Use of L-alanine ethyl ester as chiral precursor | Inherited (2S) configuration, >99% ee with enzymatic resolution |

| Functionalized pyrrolidines | Heterogeneous catalytic hydrogenation of substituted pyrroles | High diastereoselectivity, up to four new stereocenters researchgate.net |

| Pyrrolidine derivative from N-(1'-methylpyrrole-2'-acetyl)-(S)-proline methyl ester | Rhodium-catalyzed hydrogenation | 95% diastereomeric excess researchgate.net |

| Pyrrolidine derivative from ethyl 2-(3'-methoxy-1'-methyl-1Hpyrrol-2'-yl)-2-oxoacetate | Reduction over 5% Rh/Al₂O₃ | Single diastereomer obtained researchgate.net |

This table is interactive. Users can sort and filter the data.

Coordination Chemistry of 2 1h Pyrrol 3 Yl Pyridine Ligands

Ligand Design Principles and Coordination Modes

The versatility of 2-(1H-pyrrol-3-yl)pyridine as a ligand stems from its two nitrogen donor atoms—one on the pyridine (B92270) ring and one on the pyrrole (B145914) ring—which can engage metal centers in various coordination modes. Upon deprotonation, the pyrrole nitrogen becomes a potent anionic N-donor, which, in concert with the neutral pyridine nitrogen, facilitates strong chelation.

Bidentate Coordination

In its simplest coordination mode, the deprotonated 2-(1H-pyrrol-3-yl)pyridinate anion acts as a bidentate ligand, forming a chelate ring with a single metal center. fiveable.melibretexts.org This chelation involves the nitrogen atom of the pyridine ring and the deprotonated nitrogen of the pyrrole ring. purdue.edu

Tridentate Chelation (e.g., Pyridine Dipyrrolide Systems)

Extending the design to incorporate two pyrrole units onto a central pyridine core at the 2- and 6-positions leads to powerful tridentate pincer ligands. While the chemistry of 2,6-bis(1H-pyrrol-3-yl)pyridine has not been extensively reported, the analogous 2,6-bis(1H-pyrrol-2-yl)pyridine (H₂PDP) systems have been widely studied. researchgate.net These ligands, after double deprotonation to form the dianionic (PDP)²⁻ form, act as meridional NNN pincer ligands, enforcing a rigid coordination geometry upon the metal center. nih.govnih.gov

These PDP ligands have demonstrated the ability to stabilize a wide range of metal ions, forming highly stable complexes due to the chelate effect. nih.govnih.gov A hypothetical (P'DP)²⁻ ligand, derived from 2,6-bis(1H-pyrrol-3-yl)pyridine, would also be a tridentate NNN donor but would form two six-membered chelate rings upon coordination, in contrast to the two five-membered rings of the (PDP)²⁻ systems. This would result in a significantly different bite angle and coordination pocket, likely favoring larger metal ions and potentially leading to unique reactivity.

Effects of Substituents on Ligand Properties

The electronic and steric properties of pyrrolyl-pyridine ligands can be finely tuned by introducing substituents on either the pyridine or pyrrole rings. This modularity is a key principle in ligand design.

Electronic Effects: Electron-donating groups (like methyl) or electron-withdrawing groups (like halides) can alter the pKa of the pyrrolic N-H and modify the electron density at the donor nitrogen atoms, thereby influencing the strength of the metal-ligand bonds.

Steric Effects: Introducing bulky substituents, such as mesityl or dichlorophenyl groups, onto the pyrrole rings of PDP ligands has been a successful strategy to create a sterically protected coordination pocket around the metal center. nih.govacs.org This steric hindrance can prevent dimerization, control the access of substrates to the metal's active site, and enhance the stability of the complex. nih.govacs.org For instance, in iron(II) complexes of 2-(pyrrol-2-yl)pyridine, methylation of the pyridine ring was shown to suppress unwanted ligand disproportionation reactions.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyrrolyl-pyridine ligands typically involves the deprotonation of the acidic pyrrole N-H proton(s) using a strong base, followed by a salt metathesis reaction with a suitable metal halide or precursor. Characterization relies on a suite of spectroscopic and analytical methods.

Transition Metal Complexes (e.g., Fe(II), Cu(II), Co(II), Ru(II), Zn(II), Ni(II), Mn(II), Cd(II))

While specific complexes of this compound are not widely documented, the reactivity of its analogues with various transition metals provides a clear blueprint for their expected synthesis and structure.

Fe(II) Complexes: Iron(II) complexes with related 2-pyridylpyrrolide ligands have been synthesized. For example, metalation of bidentate 2-(1H-pyrrol-2-yl)pyridine with an iron(II) source in THF can yield six-coordinate complexes like Fe(PyrPyrr)₂(THF)₂, which can then lose the labile THF ligands to form four-coordinate species. These complexes are characterized by techniques including ¹H NMR spectroscopy and single-crystal X-ray diffraction.

Cu(II) and Co(II) Complexes: The synthesis of copper(II) and cobalt(II) complexes with related bidentate Schiff base ligands derived from pyrrole-2-carbaldehyde has been reported. nih.gov These are typically prepared by mixing the ligand and a metal chloride salt in an alcoholic solvent. nih.gov The resulting complexes often exhibit distorted square planar or square-based pyramidal geometries, as determined by spectral and magnetic studies. nih.govresearchgate.net

Ru(II) Complexes: Ruthenium(II) readily forms complexes with N-heterocyclic ligands. Homoleptic complexes such as [Ru(L)₃]²⁺ can be synthesized from ligands like 2-(pyridin-2-yl)-1H-benzimidazole, a structural analogue. unicamp.br These complexes are often intensely colored and are characterized by UV-Vis and NMR spectroscopy. unicamp.br

Zn(II), Ni(II), Mn(II), and Cd(II) Complexes: A range of coordination geometries is expected for these ions. Studies on 2-(pyrazol-3-yl)pyridine, a close analogue, have yielded mononuclear complexes of Zn(II), Ni(II), Mn(II), and Cd(II). researchgate.net Synthesis involves the direct reaction of the ligand with the corresponding metal salt, leading to complexes with varying coordination numbers and geometries, such as tetrahedral for [ZnLCl₂] and octahedral for [NiL₂(H₂O)₂]²⁺, which can be confirmed by X-ray crystallography. researchgate.netnih.gov

The table below summarizes representative structural data from complexes with ligands analogous to this compound, illustrating typical coordination environments.

| Metal Ion | Ligand System | Complex Formula | Geometry | Key Feature |

| Cu(II) | 2-(1H-pyrazol-3-yl)pyridine | [Cu₂(μ-L)₂(HCOO)₂(H₂O)₂] | Dinuclear, Square Pyramidal | Ligand acts as a chelating and bridging unit. researchgate.net |

| Ni(II) | 2-(5-methyl-1H-pyrazol-3-yl)pyridine | [NiL₂(H₂O)₂]Cl₂ | Octahedral | Two bidentate ligands and two water molecules coordinate. researchgate.net |

| Zn(II) | 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine | [ZnCl₂(L)] | Distorted Trigonal Pyramidal | Tridentate ligand coordinates to the metal center. mdpi.com |

| Mn(II) | 2-(5-methyl-1H-pyrazol-3-yl)pyridine | [MnL₂]·3H₂O | Octahedral | Two tridentate ligands form the coordination sphere. researchgate.net |

This table presents data from analogue compounds to illustrate expected coordination behavior.

Actinide Complexes (e.g., Uranyl Compounds)

The coordination chemistry of actinide elements with pyridine dipyrrolide (PDP) ligands is a field of active research, driven by interests in nuclear fuel processing and environmental remediation. The (PDP)²⁻ pincer ligand, derived from 2,6-bis(pyrrol-2-yl)pyridine, has proven exceptionally effective at stabilizing the uranyl ion (UO₂)²⁺. nih.govacs.org

The synthesis of these actinide complexes is typically achieved via a salt metathesis pathway. The pro-ligand, H₂PDP, is first deprotonated in situ using a strong base like lithium hexamethyldisilazide (LiHMDS) to form the dilithium (B8592608) salt. This is followed by the addition of a uranyl precursor, such as [UO₂Cl₂(THF)₂]₂, to afford the target uranyl complex in moderate yields. nih.gov

Characterization of these complexes confirms the tridentate, meridional coordination of the (PDP)²⁻ ligand. nih.govacs.org Single-crystal X-ray diffraction studies on complexes like (MesPDPPh)UO₂(THF) reveal a rigid, six-coordinate, distorted octahedral geometry around the uranium center. nih.govnih.gov The equatorial plane is occupied by the three nitrogen atoms of the PDP ligand and the oxygen atom of a coordinated THF molecule. The two oxygen atoms of the uranyl moiety occupy the axial positions. nih.gov

While uranyl complexes with the 2,6-bis(pyrrol-3-yl)pyridine ligand have yet to be reported, the success of the 2-yl analogue suggests that it would also form stable complexes, albeit with a different geometry dictated by the formation of two six-membered chelate rings.

The table below provides key structural parameters for a representative uranyl complex with a pyridine dipyrrolide ligand, showcasing the typical coordination environment.

| Complex | Metal Center | Bond Length (Å): U–N(pyridine) | Bond Length (Å): U–N(pyrrole) | Bond Angle (°): N(pyr)-U-N(pyr) |

| (MesPDPPh)UO₂(THF) | U(VI) | 2.583(4) | 2.451(4), 2.441(4) | 129.99(12) |

Data from the reported crystal structure of (MesPDPPh)UO₂(THF), a complex of the 2,6-bis(pyrrol-2-yl)pyridine analogue. acs.org

Coordination Geometries and Structural Motifs in Complexes

The geometry of metal complexes containing pyrrolyl-pyridine type ligands is diverse, influenced by the metal ion, its oxidation state, and the presence of other coordinating species.

Octahedral Coordination Spheres

Octahedral geometry is a common coordination mode for metal complexes with bidentate N,N'-ligands. In the case of the related ligand 2-(1H-pyrrol-2-yl)pyridine (PyrPyrrH), its metalation with iron(II) in tetrahydrofuran (B95107) (THF) yields a six-coordinate complex, Fe(PyrPyrr)₂(THF)₂. acs.orgacs.orgchemrxiv.orgresearchgate.netchemrxiv.org Similarly, binuclear complexes involving tetradentate bis[5-(pyridin-2-yl)-1H-pyrrol-2-yl]methane ligands can feature two octahedrally coordinated Fe(II) ions. acs.orgacs.orgchemrxiv.orgresearchgate.net The coordination sphere is typically completed by two ligand molecules and additional solvent molecules or anions. For instance, cobalt(II) and copper(II) complexes with certain pyrazoline-based pyridine ligands have been shown to adopt octahedral geometries. ajgreenchem.com In some cobalt(II) complexes, the metal ion is surrounded by four nitrogen atoms from imidazole (B134444) rings and two oxygen atoms from hydroxymethyl groups, resulting in an approximately octahedral geometry. researchgate.net Zinc(II) can also form distorted octahedral complexes, such as with two N'-(pyridine-3-carboxaldehyde)isonicotinoylhydrazone ligands and four water molecules. scirp.org

Tetrahedral Coordination

While less common than octahedral coordination for six-coordinate ions, tetrahedral geometry is prevalent for four-coordinate metal centers. For example, when the constituent monodentate pyridyl and pyrrolide donors of 2-(pyridin-2-yl)pyrrolide are coordinated to Fe(II), a tetrahedrally coordinated complex, Fe(Pyr)₂(Pyrr)₂, is formed. acs.orgacs.orgchemrxiv.orgresearchgate.netnih.gov This suggests that without the chelate effect of the linked rings, a tetrahedral arrangement is favored. Four-coordinate transition metal complexes can adopt various geometries, with tetrahedral and square planar being the most common. acs.orgacs.orgchemrxiv.orgresearchgate.net In a study of copper(II) complexes with a related ligand, 2-(1H-pyrazol-3-yl)pyridine, a four-coordinated tetrahedral core was observed in the [ZnLCl₂] complex. researchgate.net Similarly, reactions of cobalt(II) and zinc(II) thiocyanates with ortho-substituted pyridines lead to tetrahedral complexes. rsc.org

Di-ligand-Bridged Metal Units

The deprotonated pyrrolyl or pyrazolyl nitrogen atom of these ligands can act as a bridge between two metal centers, leading to the formation of polynuclear complexes. In studies involving the analogous ligand 2-(1H-pyrazol-3-yl)pyridine (HL), all three synthesized Cu(II) complexes featured a di-ligand-bridged Cu₂ unit. researchgate.net In this motif, each deprotonated ligand chelates one copper atom through its pyridine and pyrazole (B372694) nitrogen atoms while simultaneously bridging to a second copper atom via the pyrazole's N,N groups. researchgate.net This bridging capability allows for the construction of dinuclear complexes, which are of significant interest for studying magnetostructural correlations. researchgate.net

Electronic Structure and Bonding in Metal-Pyrrolylpyridine Complexes

The electronic structure of metal complexes with pyrrolyl-pyridine type ligands is complex and has been investigated using both experimental techniques and theoretical calculations, such as Density Functional Theory (DFT).

In a study of chromium and molybdenum complexes with a related pincer ligand, 2,6-bis(5-methyl-3-phenyl-1H-pyrrol-2-yl)pyridine (H₂MePDP), experimental and DFT studies were consistent with closed-shell MePDP²⁻ ligands and a +III oxidation state (d³, S = 3/2) for the central metal ions in the monoanionic complexes. acs.orgnih.gov Redox studies showed that for molybdenum, oxidation was metal-centered, yielding a Mo(IV) complex (d², S = 1). acs.orgnih.gov In contrast, reduction processes were found to be ligand-centered, forming MePDP•³⁻ radicals where the unpaired electron is located mainly on the ligand's central pyridine ring. acs.orgnih.gov The electronic structures of the reduced dianionic and trianionic species are described as containing +III metal ions antiferromagnetically coupled to one or two radical ligands. acs.orgnih.gov DFT calculations have also been used to elucidate the electronic structures of products from reactions of iron(II) pyridine dipyrrolide complexes with organic azides. acs.org

| Complex Series | Metal Ion | Oxidation State | Electronic Configuration | Spin State (S) | Redox Locus |

| [M(MePDP)₂]¹⁻ | Cr, Mo | +III | d³ | 3/2 | - |

| [Mo(MePDP)₂] | Mo | +IV | d² | 1 | Metal-centered oxidation |

| [M(MePDP)₂]²⁻ | Cr, Mo | +III | d³ | 1 | Ligand-centered reduction |

| [M(MePDP)₂]³⁻ | Cr, Mo | +III | d³ | 1/2 | Ligand-centered reduction |

| Data derived from studies on the 2,6-bis(5-methyl-3-phenyl-1H-pyrrol-2-yl)pyridine (H₂MePDP) ligand system. acs.orgnih.gov |

Magnetic Properties of Metal Complexes

The magnetic properties of metal complexes with pyrrolyl-pyridine and analogous ligands are highly dependent on the metal ion, the coordination geometry, and the intermolecular interactions.

Complexes with bridging ligands often exhibit magnetic coupling between metal centers. For three di-ligand-bridged copper(II) complexes of 2-(1H-pyrazol-3-yl)pyridine, variable-temperature magnetic susceptibility studies indicated antiferromagnetic interactions between the copper centers. researchgate.net The strength of this antiferromagnetic coupling was found to be influenced by the distortion of the Cu(II) coordination geometry and the coplanarity of the Cu–(N=N)₂–Cu bridging unit. researchgate.net

Iron(II) complexes with similar tridentate ligands, such as 2,6-bis(1H-imidazol-2-yl)pyridine, are known to exhibit spin crossover (SCO) behavior, where the complex can transition between a low-spin (LS, S=0) and a high-spin (HS, S=2) state. mdpi.com This transition can be triggered by changes in temperature, pressure, or by light irradiation. mdpi.com The spin transition is accompanied by a change in the metal-donor interatomic distances. mdpi.com Iron(II) complexes of 2,6-di(1H-pyrazol-3-yl)-pyridine derivatives have also been studied, with most complexes remaining in a high-spin state, although some dried materials showed partial spin-state transitions upon cooling. rsc.org Hysteretic spin-crossover has been observed in a set of iron(II)-2,6-bis(1H-pyrazol-1-yl)pyridine) complexes, a property desirable for molecular memory applications. nih.gov

| Complex | Metal Ion | Magnetic Behavior | Key Findings |

| [Cu₂(μ-L)₂(HCOO)₂(H₂O)₂] (HL = 2-(1H-pyrazol-3-yl)pyridine) | Cu(II) | Antiferromagnetic | Coupling strength depends on geometry and coplanarity. researchgate.net |

| [FeL₂]A (L = 2,6-bis(1H-imidazol-2-yl)pyridine) | Fe(II) | Spin Crossover (¹A₁ ↔ ⁵T₂) | All studied complexes exhibit high-temperature SCO. mdpi.com |

| Fe(bpp-COOEt)₂₂ | Fe(II) | Hysteretic Spin Crossover | Shows stable spin-state switching with a 62 K hysteresis loop. nih.gov |

| Iron(II) complexes of 2,6-di(1H-pyrazol-3-yl)pyridine derivatives | Fe(II) | High-Spin / Partial SCO | Predominantly high-spin, with some showing partial spin transition on cooling. rsc.org |

Reactivity and Mechanistic Studies of 2 1h Pyrrol 3 Yl Pyridine

Electrophilic and Nucleophilic Substitution Reactions

The dual nature of the 2-(1H-pyrrol-3-yl)pyridine framework dictates its reactivity in substitution reactions. The pyrrole (B145914) moiety is electron-rich, making it susceptible to electrophilic attack, while the pyridine (B92270) ring is electron-deficient, predisposing it to nucleophilic substitution.

The electron-rich character of the pyrrole ring facilitates electrophilic aromatic substitution reactions. smolecule.com Computational studies on related structures like 4-(2,5-dimethyl-1H-pyrrol-3-yl)pyridine suggest that electrophilic substitution is favored at the α-positions of the pyrrole ring. vulcanchem.com This reactivity allows for the introduction of various functional groups.

Conversely, the pyridine ring's electron-deficient nature makes it a target for nucleophiles. vulcanchem.com Studies on fused pyrrole-pyridine systems, known as azaindoles, have shown that nucleophilic substitution can occur on the pyridine portion of the molecule. For instance, research on 4-chloro-substituted 1H-pyrrolo[3,2-c]pyridines demonstrated that the chloro group can be displaced by amines. tugraz.at Interestingly, these reactions can sometimes be accompanied by rearrangements, where the attacking amine influences the final product structure. tugraz.at The use of primary alkylamines often leads to displacement-rearrangement products, whereas secondary amines may result in simple substitution without rearrangement. tugraz.at

Cyclization Reactions and Ring Transformations

The this compound scaffold can participate in various cyclization and ring transformation reactions, leading to the formation of complex polyheterocyclic systems.

One notable method is free-radical intramolecular cyclization. Pyrrolylpyridinium salts substituted with o-bromophenyl groups can undergo intramolecular arylation when treated with a radical initiator system like (TMS)₃SiH/AIBN. nih.govresearchgate.net This process yields novel polycyclic skeletons, such as pyrido[2,1-a]pyrrolo[3,4-c]isoquinolines, in good yields. nih.gov The selectivity of the cyclization can be controlled by the choice of halogen substituent on the phenyl ring. nih.govresearchgate.net

Ring transformations of the pyridine moiety have also been observed. In one study, the thermolysis of 3-azido-4-(1-TIPS-1H-pyrrol-3-yl)pyridine, which generates a reactive pyridyl nitrene intermediate, resulted in a ring-cleavage reaction. researchgate.net This transformation yielded a 4-isocyano-2-(1-TIPS-1H-pyrrol-3-yl)but-2-enenitrile, demonstrating a complete conversion of the pyridine ring into an acyclic structure. researchgate.net Additionally, recyclization reactions of pyranone precursors in the presence of amines can lead to the formation of fused systems like pyrrolo[3,4-b]pyridin-5-ones, illustrating another pathway to complex heterocyclic structures from related starting materials. beilstein-journals.org

Reactivity with Organic Reagents

Direct C-H amination is a powerful tool for forming carbon-nitrogen bonds, and the pyrrolopyridine framework is a viable substrate for such transformations. These reactions are often catalyzed by transition metals.

Research on iron(II) complexes with pyridine dipyrrolide (PDP) ligands has shown that intramolecular C-H amination can be achieved. When the complex (MesPDPPh)Fe(thf) was treated with the bulky organic azide (B81097), 1-adamantyl azide, a clean intramolecular C-H amination of a benzylic C-H bond on a ligand substituent occurred. nih.gov This reaction highlights the potential for site-selective functionalization of the ligand framework.

Intermolecular C-H amination has also been demonstrated. Copper-catalyzed reactions can functionalize the C-H bonds of various heterocycles, including pyrroles and pyrrolo[2,3-b]pyridines. acs.org The process often involves the in-situ generation of an iodonium (B1229267) salt from the heterocycle, which then reacts with an amine in the presence of a copper catalyst to yield the aminated product. The electronic properties of the heterocycle influence the reaction rate, with electron-rich systems reacting more rapidly. acs.org

| Catalyst System | Substrate Type | Reagent | Product Type | Ref |

| Iron(II) Complex | Pyridine Dipyrrolide Ligand | 1-Adamantyl azide | Intramolecular C-H Amination Product | nih.gov |

| Copper(I) / MesI(OH)OTs | Pyrrolo[2,3-b]pyridine | Morpholine | Intermolecular C-H Amination Product | acs.org |

C-H amination reactions frequently proceed through a nitrene transfer mechanism, where a reactive nitrene intermediate (R-N:) is generated and subsequently inserts into a C-H bond. wikipedia.org Organic azides are common precursors for nitrenes, often activated by heat, light, or a metal catalyst. wikipedia.org

In the context of pyridinylpyrrole chemistry, metal-catalyzed nitrene transfer is particularly relevant. The reaction of the iron complex (MesPDPPh)Fe(thf) with benzyl (B1604629) azide resulted in a product formed via double C-H amination of the ligand, a process mediated by nitrene transfer. nih.gov Similarly, copper-catalyzed systems are known to promote the amidation of pyrrole C-H bonds via a mechanism involving the formation of a copper-nitrene intermediate, which then reacts with the substrate. researchgate.net These processes can lead to the formation of N-substituted pyrroles through a cascade reaction involving aziridination, ring-opening, and a hydrogen shift. researchgate.net

The reaction of pyridinylpyrroles and related structures with diketones or their equivalents can be used to construct more complex heterocyclic systems. While the direct condensation of this compound with a simple diketone is not widely documented, related transformations demonstrate the underlying reactivity.

For example, the Paal-Knorr synthesis, a classic reaction involving the condensation of a 1,4-diketone with a primary amine to form a pyrrole, establishes the fundamental reactivity between these functional groups. nih.govscielo.brbohrium.com More complex transformations involving diketone-like moieties have been developed. A one-pot reaction starting from N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide, which can be considered a masked diketone, has been reported. beilstein-journals.org In the presence of an amine, this starting material undergoes a recyclization that proceeds through an intermediate diketone to ultimately form substituted pyrrolo[3,4-b]pyridine-4,5-diones. beilstein-journals.org This demonstrates how diketone-like reactivity can be harnessed to build fused ring systems onto a pyrrole core.

Ligand Disproportionation in Metal Coordination Environments

When used as ligands in coordination chemistry, pyridinylpyrroles can exhibit complex behavior, including ligand disproportionation. This process involves the redistribution of ligands among metal centers, leading to a mixture of complexes with different ligand-to-metal ratios.

A study on iron(II) complexes with the bidentate ligand 2-(1H-pyrrol-2-yl)pyridine (PyrPyrrH) provides a clear example of this phenomenon. acs.org When the four-coordinate complex Fe(PyrPyrr)₂, containing two deprotonated ligands per iron center, is synthesized, it is prone to disproportionation. This reaction results in the formation of the six-coordinate complex Fe(PyrPyrr)₃ and elemental iron, Fe(0). acs.org

This disproportionation can be influenced by the ligand structure. For instance, methylation of the ligand to create 2-methyl-6-(1H-pyrrol-2-yl)pyridine suppresses this pathway, allowing for the isolation of the four-coordinate complex Fe(PyrMePyrr)₂. acs.org This indicates that steric or electronic modifications to the ligand can be used to control its coordination behavior and prevent unwanted side reactions like disproportionation.

| Initial Complex | Conditions | Disproportionation Products | Observation | Ref |

| Fe(PyrPyrr)₂ | Spontaneous | Fe(PyrPyrr)₃ and Fe(0) | Ligand redistribution occurs. | acs.org |

| Fe(PyrMePyrr)₂ | N/A | None | Methylation suppresses disproportionation. | acs.org |

Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution. For 2-(1H-pyrrol-3-yl)pyridine, both ¹H and ¹³C NMR spectra offer critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the protons on both the pyridine (B92270) and pyrrole (B145914) rings. The chemical shifts (δ) are influenced by the electron-donating nature of the pyrrole ring and the electron-withdrawing nature of the pyridine ring.

In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the protons of the pyridine ring are generally found in the aromatic region between δ 7.1 and 8.6 ppm. rsc.orgvulcanchem.com The pyrrole protons also appear in the aromatic region, typically between δ 6.2 and 6.8 ppm. rsc.orgvulcanchem.com The specific chemical shifts and coupling constants (J) provide detailed information about the substitution pattern. For instance, the protons on the pyridine ring will exhibit characteristic splitting patterns (e.g., doublet of doublets, triplets) depending on their position relative to the nitrogen atom and the pyrrole substituent. Similarly, the pyrrole protons will show couplings to each other.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine H6 | ~8.55 | m | |

| Pyridine H4 | ~7.69 | m | |

| Pyridine H5 | ~7.18 | m | |

| Pyridine H3 | ~7.96 | m | |

| Pyrrole H2 | ~7.55 | m | |

| Pyrrole H5 | ~6.44 | m | |

| Pyrrole H4 | ~7.55 | m |

Note: The specific values can vary slightly depending on the solvent and concentration. The data presented is a representative example based on available literature. rsc.org

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in this compound are indicative of their electronic environment.

The carbon atoms of the pyridine ring typically resonate in the range of δ 120-150 ppm. rsc.org The carbon attached to the nitrogen atom (C2 and C6) usually appears at the lower field end of this range. The carbons of the pyrrole ring also have characteristic chemical shifts, generally appearing between δ 109 and 127 ppm. rsc.org

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Pyridine C2 | ~151.1 |

| Pyridine C6 | ~145.8 |

| Pyridine C4 | ~142.4 |

| Pyridine C3 | ~126.5 |

| Pyridine C5 | ~122.98 |

| Pyrrole C3 | ~126.5 |

| Pyrrole C2 | ~112.4 |

| Pyrrole C5 | ~112.4 |

| Pyrrole C4 | ~109.0 |

Note: The specific values can vary slightly depending on the solvent and concentration. The data presented is a representative example based on available literature. rsc.org

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning the proton and carbon signals. A COSY spectrum would show correlations between adjacent protons, helping to trace the connectivity within the pyridine and pyrrole rings. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift. While specific 2D NMR data for this compound is not detailed in the provided search results, these techniques are standard practice for the structural confirmation of such molecules. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound with high confidence. For this compound (C₉H₈N₂), the calculated exact mass is 144.0687. HRMS analysis would be expected to yield a measured m/z value very close to this calculated value, confirming the elemental composition. rsc.orgrsc.org For instance, a related compound, 3-(1H-Pyrazol-1-yl)pyridine, with the formula C₈H₇N₃, had a calculated HRMS value of 145.06345 and a found value of 145.06351. rsc.org

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In ESI-MS, the molecule is typically protonated to form the [M+H]⁺ ion. For this compound, this would correspond to an m/z of approximately 145.0760. The observation of this ion in the mass spectrum provides strong evidence for the molecular weight of the compound. rsc.orgscirp.org Fragmentation patterns observed in MS/MS experiments can further confirm the structure by showing the loss of specific fragments from the parent ion.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides profound insight into the molecular structure of a compound by probing its vibrational modes. These two methods are complementary, as their selection rules differ; IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. acs.org

Infrared (IR) Spectroscopy

Key expected IR absorptions include:

N-H Stretching: A prominent band is anticipated in the region of 3300–3500 cm⁻¹, characteristic of the N-H stretching vibration of the pyrrole ring. In solid-state samples, this band may be broadened due to intermolecular hydrogen bonding. jocpr.com

Aromatic C-H Stretching: Sharp bands are expected just above 3000 cm⁻¹ (typically 3100–3000 cm⁻¹), corresponding to the C-H stretching vibrations within both the pyrrole and pyridine rings. beilstein-journals.org

Ring Stretching (C=C and C=N): The region from 1620 cm⁻¹ to 1400 cm⁻¹ will contain a series of complex bands due to the stretching vibrations of C=C and C=N bonds within the two aromatic rings. Pyridine derivatives typically show strong absorptions around 1600 cm⁻¹. researchgate.net The conjugation between the two rings may influence the exact position and intensity of these bands.

C-H Bending: In-plane and out-of-plane C-H bending vibrations will appear in the fingerprint region (below 1400 cm⁻¹). Out-of-plane bending bands are particularly useful for confirming the substitution pattern of the aromatic rings.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Ring of Origin | Expected Intensity |

|---|---|---|---|

| 3300 - 3500 | N-H stretch | Pyrrole | Medium - Strong, Broad |

| 3000 - 3100 | Aromatic C-H stretch | Pyridine, Pyrrole | Medium - Weak |

| 1580 - 1620 | C=N, C=C ring stretch | Pyridine | Strong |

| 1450 - 1580 | C=C ring stretch | Pyrrole, Pyridine | Medium - Strong |

| 1300 - 1400 | C-N ring stretch | Pyrrole, Pyridine | Medium |

| 1000 - 1300 | In-plane C-H bend | Pyridine, Pyrrole | Medium - Weak |

| 700 - 900 | Out-of-plane C-H bend | Pyridine, Pyrrole | Strong |

Raman Spectroscopy

Raman spectroscopy offers complementary information to IR data. For aromatic heterocyclic systems like this compound, certain vibrations are characteristically strong in the Raman spectrum. While no specific experimental Raman data for this compound has been published, analysis of related structures provides a basis for prediction. researchgate.net

Key expected Raman signals include:

Ring Breathing Modes: Symmetrical ring stretching vibrations, often called "ring breathing" modes, are expected to produce strong and sharp signals. For the pyridine ring, a characteristic symmetric breathing mode is typically observed near 1000 cm⁻¹. researchgate.netresearchgate.net

C=C and C-C Stretching: The C=C stretching vibrations of the pyrrole ring and other ring modes are also Raman active and would appear in the 1300-1600 cm⁻¹ region. researchgate.net

Low-Frequency Modes: An advantage of Raman spectroscopy is its ability to probe low-frequency vibrations (below 400 cm⁻¹), which correspond to whole-ring deformations and intermolecular motions. acs.org

Given that water is a weak Raman scatterer, Raman spectroscopy would be an excellent technique for studying this compound in aqueous solutions. acs.org

Electronic Absorption and Emission Spectroscopy

These techniques investigate the electronic transitions within a molecule. UV-Vis spectroscopy measures the absorption of light that excites electrons to higher energy states, while fluorescence spectroscopy measures the emission of light as electrons relax from an excited state back to the ground state.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to be dominated by intense π → π* transitions characteristic of conjugated aromatic systems. The conjugation between the electron-rich pyrrole ring and the electron-deficient pyridine ring is predicted to result in absorption maxima that are red-shifted (shifted to longer wavelengths) compared to the individual parent heterocycles. beilstein-journals.orgchim.it

Studies on related pyrrole-pyrimidine systems show intense absorption bands in the 280–450 nm region. beilstein-journals.org The exact position of the absorption maximum (λmax) would be sensitive to the solvent polarity, a phenomenon known as solvatochromism. Furthermore, protonation of the pyridine nitrogen in acidic media is expected to cause a significant bathochromic (red) shift in the absorption spectrum, as the resulting pyridinium (B92312) ion is more electron-withdrawing, enhancing the intramolecular charge transfer character of the electronic transition. chim.itrsc.org

Table 2: Expected UV-Vis Absorption Data for this compound

| Compound | Typical λmax (nm) | Transition Type | Notes |

|---|---|---|---|

| Pyridine | ~251, ~257, ~263 | π → π* | In hexane |

| Pyrrole | ~210 | π → π* | In hexane |

| This compound | 280 - 350 (Predicted) | π → π* (Intramolecular Charge Transfer) | Highly dependent on solvent and pH |

Fluorescence Spectroscopy

The fluorescence properties of this compound are not documented, but many related pyrrolo-pyridine structures are known to be fluorescent, often exhibiting strong emission in the blue-green region of the spectrum. chim.itresearchgate.net The emission is a result of de-excitation from the lowest singlet excited state (S₁) to the ground state (S₀).

The fluorescence is expected to be highly sensitive to the molecular environment. Key factors influencing fluorescence would include:

Solvent Polarity: The large Stokes shifts (the difference in wavelength between the absorption and emission maxima) observed in similar compounds suggest a significant change in dipole moment upon excitation, which would be stabilized to varying degrees by solvents of different polarities. chim.it

pH: As with absorption, protonation of the pyridine nitrogen would likely lead to a significant red shift in the emission wavelength. In one study of a related pyrrolo[2,3-b]pyridine, protonation caused the emission to shift from 478 nm to 482 nm, while a more flexible system saw a shift from 478 nm to 512 nm. chim.it

Quantum Yield: The fluorescence quantum yield (Φf), which measures the efficiency of the fluorescence process, can vary widely in such systems, from less than 0.01 to over 0.70, depending on the specific structure and substituents. chim.it Without experimental data, it is unknown whether this compound would be an efficient emitter.

X-ray Diffraction (XRD) and Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

No crystal structure for this compound is currently available in the Cambridge Structural Database (CSDC). However, the crystal structure of the closely related isomer, 2-(1H-pyrrol-2-yl)pyridine, has been determined (CSD-Refcode: YIJPAI, CCDC Number: 214174). nih.gov By analogy, we can predict key structural features for the title compound.

In the solid state, this compound is expected to form hydrogen-bonded dimers. The hydrogen on the pyrrole nitrogen atom would act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring would act as an acceptor, forming a classic N-H···N intermolecular hydrogen bond. This is a common packing motif observed in related crystal structures. iucr.org

Another critical parameter that would be determined is the dihedral angle between the planes of the pyrrole and pyridine rings. This angle indicates the degree of planarity of the molecule, which has significant implications for the extent of electronic conjugation. In related structures, this angle can vary depending on the substitution and packing forces.

Table 3: Illustrative Crystallographic Data Based on the Isomer 2-(1H-pyrrol-2-yl)pyridine (CCDC: 214174)

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₈N₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.719(2) |

| b (Å) | 14.869(3) |

| c (Å) | 8.802(2) |

| β (°) | 102.39(2) |

| Volume (ų) | 730.7(4) |

| Z | 4 |

Note: This data is for the isomer 2-(1H-pyrrol-2-yl)pyridine and is presented for illustrative purposes only. nih.gov

Specialized Spectroscopic Techniques

⁵⁷Fe Mössbauer spectroscopy is a highly sensitive technique used specifically to probe the local environment of iron nuclei. nih.gov It provides valuable information on the oxidation state, spin state, and site symmetry of iron in a complex. semanticscholar.orgresearchgate.net The primary parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). chemrxiv.org The isomer shift is sensitive to the electron density at the nucleus and thus indicative of the oxidation state (e.g., Fe(II) vs. Fe(III)), while quadrupole splitting arises from the interaction of the nuclear quadrupole moment with a non-spherical local electric field gradient, providing insight into the spin state and symmetry of the iron's coordination environment. semanticscholar.orgmdpi.com

In studies of iron complexes with ligands analogous to this compound, Mössbauer spectroscopy has been critical. For example, the investigation of an iron-carbene complex with a pyridine-dipyrrolide ligand used applied-field Mössbauer spectroscopy to reveal a high-anisotropy S = 1 ground state. nih.govnih.gov A tetrahedral Fe(II) complex supported by the related ligand 2-(1H-pyrrol-2-yl)pyridine, displayed a single quadrupole doublet consistent with a high-spin (S=2) ferrous center. chemrxiv.org

Table 1: Representative ⁵⁷Fe Mössbauer Spectroscopic Data for an Iron(II) Complex with a Related Pyridine-Pyrrolide Ligand | Complex | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (|ΔE_Q|) (mm/s) | Inferred Fe State | Source | | :--- | :--- | :--- | :--- | :--- | | Fe(PyrPyrr)₂(THF)₂ | 0.839 | 2.606 | S = 2 | chemrxiv.org |

Data for a complex of 2-(1H-pyrrol-2-yl)pyridine, an isomer of the title compound.

Magnetic susceptibility measurements are used to determine the magnetic properties of a material, which are dictated by the number and arrangement of unpaired electrons. researchgate.net For transition metal complexes of this compound, temperature-dependent magnetic susceptibility data can be used to calculate the effective magnetic moment (μ_eff). nih.gov This value helps to determine the spin state of the metal ion (e.g., high-spin vs. low-spin) and can indicate the presence of magnetic coupling between metal centers in polynuclear complexes. researchgate.netacs.org

For instance, measurements on an Fe(II) complex with the related 2-(1H-pyrrol-2-yl)pyridine ligand yielded a magnetic moment of 4.6 μ_B, confirming the expected high-spin S=2 state for the iron center. chemrxiv.org In more complex systems, such as a square-planar iron-carbene complex, magnetic measurements revealed an intermediate S=1 spin state and a large magnetic anisotropy, quantified by the zero-field splitting parameter (D). nih.govnih.gov

Table 2: Magnetic Properties of Iron Complexes with Related Pyridine-Pyrrolide Ligands

| Complex | Effective Magnetic Moment (μ_eff) | Temperature (K) | Inferred Spin State (S) | Zero-Field Splitting (D) (cm⁻¹) | Source |

|---|---|---|---|---|---|

| Fe(PyrPyrr)₂(THF)₂ | 4.6 μ_B | Room Temp. | 2 | Not reported | chemrxiv.org |

Fe(PyrPyrr)₂(THF)₂ is a complex of 2-(1H-pyrrol-2-yl)pyridine. (MesPDPPh)Fe(CPh₂) is a complex with a 2,6-bis(pyrrol-2-yl)pyridine derivative ligand.

Electrochemical techniques, primarily cyclic voltammetry (CV), are employed to study the redox behavior of this compound and its metal complexes. sci-hub.se CV provides information about the potentials at which a species can be oxidized or reduced, the reversibility of these redox processes, and the stability of the resulting species. beilstein-journals.org These properties are crucial for applications in photocatalysis, sensing, and the development of electronic materials. nih.govbohrium.com

Studies on related pyridine-dipyrrolide (PDP) complexes have revealed rich electrochemical profiles. nih.gov For example, zirconium complexes with PDP-type ligands exhibit fully reversible one-electron reduction events. gamry.comnsf.gov Uranyl complexes supported by bulky PDP ligands also show accessible U(VI)/U(V) redox couples. nih.govnih.gov The electrochemical properties are highly dependent on the nature of the ligand, its substituents, and the coordinated metal ion. bohrium.com

Table 3: Representative Electrochemical Data for Complexes with Related Pyridine-Pyrrolide Ligands

| Complex | Redox Process | Potential (V vs. Fc/Fc⁺) | Technique | Source |

|---|---|---|---|---|

| Zr(HCNN)₂ | Reduction | -2.33 (rev), -2.62 (rev) | CV | nsf.gov |

| Zr(MeCNN)₂ | Oxidation | +0.76 (rev, EC process) | CV | nsf.gov |

Complexes are based on 2,6-bis(pyrrol-2-yl)pyridine derivatives.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for studying the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT provides a balance between computational cost and accuracy, making it ideal for investigating molecules of this size. Functionals such as B3LYP, combined with basis sets like 6-311++G(d,p), are commonly employed to model the properties of heterocyclic systems, including pyrrole (B145914) and pyridine (B92270) derivatives. researchgate.net Such calculations form the basis for geometry optimization, electronic property analysis, and the prediction of spectroscopic and reactive behavior.

Geometry Optimization and Electronic Structure Analysis

A fundamental step in any computational analysis is geometry optimization, which seeks the lowest energy conformation of the molecule. For 2-(1H-pyrrol-3-yl)pyridine, a key structural parameter is the dihedral angle between the planes of the pyrrole and pyridine rings. This angle determines the extent of electronic communication between the two aromatic systems. DFT calculations on analogous bi-heterocyclic systems often predict a nearly planar ground state, which maximizes π-orbital overlap, though slight twisting may occur to relieve steric hindrance.

Once the optimized geometry is obtained, analysis of the electronic structure provides profound insights. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. For this molecule, the HOMO is expected to be localized primarily on the electron-rich pyrrole ring, while the LUMO would likely be centered on the electron-deficient pyridine ring. rsc.org The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity and susceptibility to electronic excitation. researchgate.net

| Property | Description | Significance for this compound |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Determines the dihedral angle between the pyrrole and pyridine rings, influencing conjugation. |

| HOMO | Highest Occupied Molecular Orbital. | Indicates the region most likely to donate electrons; expected to be on the pyrrole moiety. |

| LUMO | Lowest Unoccupied Molecular Orbital. | Indicates the region most likely to accept electrons; expected to be on the pyridine moiety. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the molecule's electronic stability, reactivity, and the energy of its lowest-lying electronic transition. |

Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR chemical shifts)

DFT methods are highly effective in predicting various spectroscopic properties. Time-Dependent DFT (TD-DFT) is the standard method for calculating vertical excitation energies, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. These calculations can predict the color of a compound and explain electronic transitions, such as the π→π* transitions expected for a conjugated system like this compound.

Furthermore, DFT can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is widely used for this purpose. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized structure, one can predict the ¹H and ¹³C NMR spectra. researchgate.net For this compound, theoretical predictions would be invaluable for assigning specific peaks to the protons and carbons on both the pyrrole and pyridine rings, aiding in the structural confirmation of synthetic products. pearson.com Studies on similar 2-(pyridyl)pyrroles have shown that the chemical shifts are sensitive to the conformation and the electronic interplay between the rings. researchgate.net

| Spectroscopic Method | Computational Approach | Predicted Information for this compound |

| UV-Vis Spectroscopy | Time-Dependent DFT (TD-DFT) | Predicts electronic transition energies (λmax) and oscillator strengths, corresponding to π→π* transitions. |

| NMR Spectroscopy | Gauge-Including Atomic Orbital (GIAO) | Predicts ¹H and ¹³C chemical shifts, aiding in structural elucidation and peak assignment. |

Elucidation of Reaction Mechanisms and Transition States